molecular formula C11H19N3O2S B6700127 N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide

N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide

Cat. No.: B6700127
M. Wt: 257.35 g/mol
InChI Key: MZPPBQJXSGYYFD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with dimethyl groups and an acetamide moiety linked to a methoxypropylsulfanyl group

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-8-5-10(14(3)13-8)12-11(15)7-17-6-9(2)16-4/h5,9H,6-7H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPPBQJXSGYYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CSCC(C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 2,5-dimethyl-3-oxobutanoic acid under acidic conditions.

    Introduction of the Acetamide Group: The pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.

    Attachment of the Methoxypropylsulfanyl Group: Finally, the intermediate is treated with 2-methoxypropylthiol in the presence of a suitable catalyst, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the methoxypropylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features enable it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its ability to interfere with specific biochemical pathways in pests or weeds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the acetamide and methoxypropylsulfanyl groups can enhance binding affinity and specificity. This compound may also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylpyrazol-3-yl)-2-(2-ethoxypropylsulfanyl)acetamide
  • N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxyethylsulfanyl)acetamide
  • N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)propionamide

Uniqueness

N-(2,5-dimethylpyrazol-3-yl)-2-(2-methoxypropylsulfanyl)acetamide stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity. Compared to its analogs, the methoxypropylsulfanyl group provides distinct steric and electronic properties, influencing its interaction with molecular targets and its overall pharmacokinetic profile.

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